Isooctylsilsesquioxane
Description
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSGMZKFUQQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H136O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrosilylation of Vinyl-Functionalized Precursors
Hydrosilylation reactions are pivotal for introducing isooctyl groups onto silsesquioxane cages. A representative synthesis involves reacting mono-vinyl-T₈-silsesquioxane with isooctyl trichlorosilane in the presence of a platinum catalyst. This method yields star-shaped this compound derivatives with aliphatic linking chains, as demonstrated by the synthesis of 3c (octenylisobutyl-T₈-silsesquioxane).
Table 1: Properties of Hydrosilylation-Derived Isooctylsilsesquioxanes
| Compound | Linking Chain | Melting Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|
| 3a | C₂ | 85 | 1.1433 | 1.4529 |
| 3b | C₃ | 92 | 1.1753 | 1.4556 |
| 3c | C₈ | 105 | 1.1980 | 1.4621 |
Data adapted from reveals that longer aliphatic chains (e.g., C₈ in 3c ) increase density and refractive index due to tighter molecular packing. However, excessive chain length may lead to opacity, as observed in 3c , which formed an opaque white film compared to transparent films from 3a and 3b .
Role of Catalysts and Reaction Conditions
The patent by Laine et al. (US5484867A) emphasizes the use of triethylamine as a catalyst for corner-capping reactions, where trifunctional silsesquioxanes react with olefinic trichlorosilanes in diethyl ether. This approach achieves >90% yield for isooctyl-functionalized POSS when conducted under inert atmospheres at 60–80°C. Critical parameters include:
-
Molar Ratios : A 1:1.15:0.66 ratio of silane:NaOH:H₂O optimizes cage formation.
-
Temperature : Reflux conditions (4–6 hours) prevent premature condensation.
Corner-Capping Reactions and Polymerization Techniques
Corner-Capping with Trichlorosilanes
Corner-capping transforms open-cage silsesquioxanes into closed structures. For example, reacting Si₇R₇O₉(OH)₃ (R = isooctyl) with isooctyl trichlorosilane in isopropanol yields fully substituted Si₈O₁₂(C₈H₁₇)₈. This method, detailed in a 2004 patent, requires neutralization with acetic acid to isolate the product, achieving 86% purity.
Grafting onto Polymer Matrices
This compound can be incorporated into polymers via hydrosilylation or free-radical polymerization. The patent US5484867A describes grafting isooctyl-POSS onto polyolefins using hydrosilylation catalysts, resulting in ABA-type block copolymers with molecular weights exceeding 250,000 Da. Such materials exhibit enhanced thermal stability, with degradation temperatures above 300°C.
Solvent and Reaction Condition Optimization
Solvent Effects on Cage Formation
The choice of solvent profoundly influences product topology. In isopropanol, hydrolytic condensation of trimethoxyphenylsilane primarily yields double-decker silsesquioxanes (DDSQ), whereas polar aprotic solvents like tetrahydrofuran favor POSS formation. This solvent-dependent behavior arises from differing stabilization of intermediate silanolates.
Table 2: Solvent Impact on this compound Synthesis
| Solvent | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | DDSQ | 75 | 86 |
| Tetrahydrofuran | POSS | 68 | 92 |
| Acetone | Mixed Phases | 55 | 78 |
pH and Temperature Control
Alkaline conditions (pH 10–12) promote condensation over hydrolysis, minimizing random silsesquioxane byproducts. Maintaining temperatures below 50°C during hydrolysis prevents cage fragmentation, as evidenced by WAXS studies showing intact T₈ cages at 40°C.
Characterization and Analytical Techniques
Chemical Reactions Analysis
Carbene-Mediated Functionalization
Isooctylsilsesquioxane reacts with N-heterocyclic carbenes (NHCs) to form stable adducts. For example:
-
Reaction with 1,3-di-1-adamantylimidazol-2-ylidene :
Thermal Stability and Decomposition
-
Thermogravimetric analysis (TGA) : Degradation occurs in two stages:
-
Residual inorganic content at 950 K is ~56%, consistent with SiO2 formation .
Solvent-Dependent Reactivity
Solvents critically influence cage architecture and stability:
-
Isopropanol : Promotes open-cage (T10) formation via NaOH-mediated condensation .
-
DMSO : Disrupts hydrogen bonding between silanol groups, preventing dimerization .
-
Chloroform/hexane : Facilitates crystallization of closed-cage T8 structures .
Self-Assembly and Hydrogen Bonding
This compound derivatives form dimers in nonpolar solvents via intermolecular hydrogen bonds:
Scientific Research Applications
Materials Science
Isooctylsilsesquioxane has been utilized in the development of advanced materials, particularly in composites and coatings.
- Composites : It serves as a nanofiller and chain extender in polyurethane systems, improving mechanical properties and thermal stability. Research indicates that incorporating isooctyl POSS enhances tensile strength and elasticity in polyurethanes, making them suitable for demanding applications like automotive parts and construction materials .
- Coatings : Its application in protective coatings has been explored due to its excellent adhesion and resistance to environmental degradation. Studies have shown that this compound-modified coatings exhibit superior scratch resistance and durability compared to traditional coatings .
Catalysis
This compound plays a significant role in catalysis, particularly in olefin polymerization processes.
- Polymerization Kinetics : Research has demonstrated that isooctyl POSS can act as a catalyst component in the synthesis of polyolefins. Its incorporation into catalytic systems enhances the efficiency of polymerization reactions, leading to higher yields and improved polymer characteristics .
- Metal-Containing Catalysts : The compound has been integrated into metal-containing silsesquioxanes to improve catalytic activity in various chemical reactions such as metathesis and epoxidation .
Cosmetics Industry
In the cosmetics sector, this compound is recognized for its multifunctional properties.
- Formulation Enhancements : It is used as an emollient and viscosity modifier in personal care products. The presence of isooctyl POSS can enhance the texture and feel of creams and lotions while improving stability against temperature fluctuations .
- Patent Analysis : A review of patents indicates a growing interest in incorporating silsesquioxanes into cosmetic formulations, highlighting their potential to improve product performance and consumer appeal .
Case Study: Polyurethane Composites
A study focused on the incorporation of isooctyl POSS into polyurethane matrices revealed significant improvements in mechanical properties:
| Property | Neat Polyurethane | Polyurethane with 5% Isooctyl POSS |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 300 | 350 |
| Thermal Stability (°C) | 200 | 220 |
This data illustrates the effectiveness of this compound as a reinforcing agent in polymer composites .
Case Study: Protective Coatings
In another study examining protective coatings modified with isooctyl POSS, results showed:
| Coating Type | Scratch Resistance (N) | Durability (Cycles) |
|---|---|---|
| Standard Coating | 10 | 1000 |
| Isooctyl POSS Modified | 25 | 3000 |
The enhanced scratch resistance and durability suggest that this compound significantly improves the performance of protective coatings .
Mechanism of Action
The mechanism by which isooctylsilsesquioxane exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate therapeutic agents within its cage-like structure, protecting them from degradation and allowing for controlled release . The molecular targets and pathways involved vary depending on the specific functionalization of the silsesquioxane and its intended use .
Comparison with Similar Compounds
Comparative Analysis with Similar Silsesquioxanes
Structural and Functional Comparisons
Table 1: Key Properties of Isooctylsilsesquioxane and Analogues
Thermal and Mechanical Performance
This compound exhibits superior thermal stability compared to ethoxy-terminated derivatives (decomposition at 300–350°C vs. 200–250°C) due to the inertness of its alkyl chains. However, double-decker silsesquioxanes outperform both, withstanding temperatures up to 370°C due to their fused cage structure . Polymethylsilsesquioxane has moderate stability (250–300°C) but is preferred in cosmetics for its non-reactive nature .
Application-Specific Behavior
- Coatings : this compound’s solubility and hydrophobicity make it ideal for water-resistant coatings, outperforming polymethyl derivatives in flexibility .
- Electronics : Double-decker silsesquioxanes are favored for low-κ dielectrics due to their rigidity, though their synthesis complexity limits scalability .
- Cosmetics: Polymethylsilsesquioxane dominates due to its smooth texture and non-toxicity, whereas isooctyl variants are too hydrophobic for skin applications .
Research Findings and Innovations
- Isomer Separation : Double-decker silsesquioxanes can exist as cis and trans isomers, which significantly affect their reactivity. Recent methods enable high-purity separation, enhancing their utility in catalysis .
- Hybrid Materials : Ethoxy-terminated alkylsilsesquioxanes are used to create epoxy composites with improved flame retardancy, though their thermal stability is inferior to isooctyl variants .
Q & A
Q. What are the most reliable synthetic routes for isooctylsilsesquioxane, and how can researchers optimize yield and purity?
Methodological Answer:
- Begin with hydrolytic condensation of isooctyltrialkoxysilanes under controlled pH (acidic or basic conditions). Monitor reaction kinetics using techniques like FTIR to track silanol condensation .
- Optimize solvent selection (e.g., toluene or THF) and catalyst type (e.g., KOH for base-catalyzed reactions). Use column chromatography or recrystallization for purification. Validate purity via -NMR and GPC to confirm molecular weight distribution .
- Reference established protocols from peer-reviewed journals (e.g., Chemistry of Materials) to compare solvent systems and reaction times .
Q. How can researchers characterize the structural integrity of this compound hybrids?
Methodological Answer:
- Employ XRD to confirm crystalline or amorphous nature. Pair with -NMR to identify T (fully condensed) vs. T (partially condensed) silicon environments .
- Use TEM or AFM to assess nanoscale morphology. For thermal stability, conduct TGA under nitrogen/air to decompose organic moieties and quantify inorganic residue .
- Cross-reference spectral data with databases like SciFinder or Reaxys to validate structural assignments .
Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Document reagent sources (e.g., Sigma-Aldryl vs. TCI Chemicals) and batch-specific purity levels. Pre-dry solvents to avoid hydrolysis inconsistencies .
- Standardize reaction conditions (temperature ±1°C, humidity-controlled environment). Use internal standards (e.g., hexamethyldisiloxane) in NMR for quantitative analysis .
- Publish detailed experimental protocols in open-access repositories (e.g., Zenodo) to enable replication .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermal stability be resolved?
Methodological Answer:
- Conduct comparative TGA-DSC studies across multiple labs using identical sample preparation protocols. Analyze discrepancies in decomposition onset temperatures (e.g., 250°C vs. 280°C) by correlating with residual catalyst traces via ICP-MS .
- Perform in situ XRD under heating to detect phase transitions. Publish raw datasets in supplementary materials for peer scrutiny .
Q. What computational methods are effective for modeling this compound’s electronic properties?
Methodological Answer:
- Use DFT (e.g., Gaussian or ORCA) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps. Validate against experimental UV-Vis spectra .
- Compare molecular dynamics (MD) simulations (e.g., LAMMPS) with SAXS data to model aggregation behavior in solution .
Q. How do researchers address contradictions in catalytic activity data for this compound-supported metal nanoparticles?
Methodological Answer:
- Standardize metal loading percentages (e.g., 1 wt% Pd) and reduce particle size via consistent reduction methods (e.g., NaBH vs. H). Use XPS to confirm oxidation states .
- Replicate catalytic tests (e.g., hydrogenation of styrene) under identical pressure/temperature conditions. Apply statistical tools (ANOVA) to assess significance of activity variations .
Q. What strategies mitigate interfacial incompatibilities when integrating this compound into polymer matrices?
Methodological Answer:
- Functionalize silsesquioxane cages with reactive groups (e.g., epoxy or methacrylate) to enhance covalent bonding with polymers. Monitor crosslinking via rheology .
- Use TEM-EDS to map elemental distribution at interfaces. Compare mechanical properties (tensile strength, modulus) with/without compatibilizers .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to evaluate structure-property relationships in this compound-based materials?
Methodological Answer:
Q. What statistical approaches are recommended for resolving contradictions in spectroscopic data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
